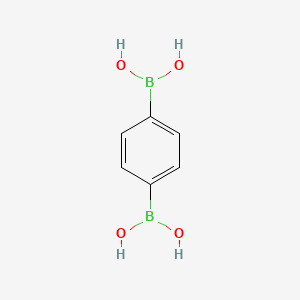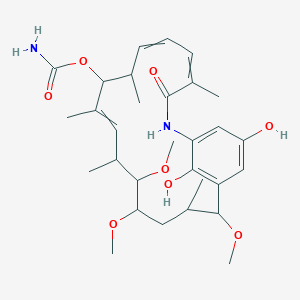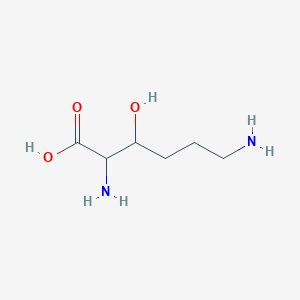
3-Hydroxylysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxylysine is a hydroxy-amino acid that is lysine substituted by a hydroxy group at position 3. It is a hydroxy-amino acid, a lysine derivative and a non-proteinogenic alpha-amino acid.
Aplicaciones Científicas De Investigación
Biocatalytic Production and Industrial Applications
- The discovery and characterization of l-lysine hydroxylases from various microorganisms have demonstrated the ability for regio- and stereoselective hydroxylation of l-lysine, yielding (2S,3S)-3-hydroxylysine. This process is significant for industrial bioprocess technologies, as it enables the efficient production of hydroxylysines, which are pharmaceutically important (Hara et al., 2017).
Role in Collagen Modification
- Lysyl hydroxylase 3 (LH3) has been shown to be responsible for producing hydroxylysine and its glycosylated forms in collagen. This enzyme is significant for collagenous sequences and plays a crucial role in the formation of basement membranes and collagen fibril organization (Myllylä et al., 2007).
Synthetic Applications in Chemistry
- Efficient chiral syntheses of 3-hydroxylysine, such as using Hayashi's chiral ferroceno gold catalyst and Sharpless chiral cis-hydroxylation, highlight its application in chemical synthesis, particularly for producing amino acids like 3-hydroxylysine (Hughes et al., 1994).
Influence on Lysine Biosynthesis
- Studies on Saccharomyces have indicated that hydroxylysine can act as a growth inhibitor and affects the biosynthesis of lysine at various enzymatic steps. This finding is important for understanding the regulatory effects of hydroxylysine in biological systems (Sinha et al., 1971).
Collagen Post-Translational Modifications
- Research on type I collagen from different tissues has shown that 3-hydroxylation of proline residues, a process related to hydroxylysine, is important for the structural integrity and function of collagen. This underscores the significance of hydroxylysine in collagen structure and function (Pokidysheva et al., 2013).
Identification in Proteins
- Advances in methodologies, such as the iHyd-LysSite (EPSV) technique, have facilitated the identification of hydroxylysine sites in proteins. This is critical for understanding hydroxylation as a post-translational modification linked to various cellular functions and diseases (Mahmood et al., 2020).
Presence in Non-Collagenous Proteins
- Hydroxylysine has been found in non-collagenous proteins as well, suggesting its broader role in protein modification and function beyond just collagens (Molony et al., 1995).
Propiedades
Fórmula molecular |
C6H14N2O3 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2,6-diamino-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-4(9)5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11) |
Clave InChI |
YSVMULOOWPBERR-UHFFFAOYSA-N |
SMILES |
C(CC(C(C(=O)O)N)O)CN |
SMILES canónico |
C(CC(C(C(=O)O)N)O)CN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




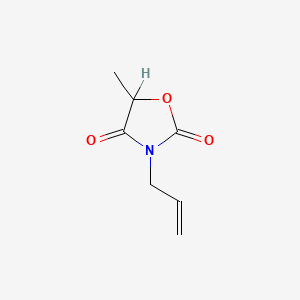
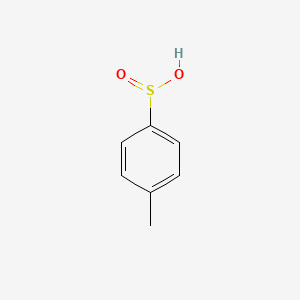
![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)






